molecular formula C15H22N2O2 B6018247 1-methyl-4-(4-phenoxybutanoyl)piperazine

1-methyl-4-(4-phenoxybutanoyl)piperazine

Cat. No.: B6018247
M. Wt: 262.35 g/mol
InChI Key: VTLYLFWRADRVBJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-phenoxybutanoyl)piperazine is a piperazine derivative characterized by a methyl group at the N1 position and a 4-phenoxybutanoyl substituent at the N4 position. Piperazine-based compounds are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and CNS-modulating activities .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-9-11-17(12-10-16)15(18)8-5-13-19-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYLFWRADRVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Diversity and Pharmacological Implications

Piperazine derivatives exhibit varied biological activities depending on their substituents. Below is a comparison of key analogues:

Compound Name Substituent at N4 Position Key Biological Activity Reference
1-Methyl-4-(4-phenoxybutanoyl)piperazine 4-Phenoxybutanoyl Not explicitly reported
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine 4-Nitrobenzenesulfonyl Synthetic intermediate
1-Methyl-4-(pyridin-4-yl)piperazine Pyridin-4-yl Anticancer (SMO receptor inhibition)
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine 2-Trifluoromethylbenzyl FLT3 kinase inhibition (synergistic with other moieties)
1-(4-Chlorobenzhydryl)-4-substitutedbenzoyl-piperazine 4-Substitutedbenzoyl Cytotoxic (multiple cancer cell lines)
PMS 812 (S-21663) 2',4'-Dichlorobenzyl Antidiabetic (insulin secretion)

Key Observations:

  • Aromatic Substitutions: Pyridinyl () and phenoxybutanoyl groups introduce π-π stacking capabilities, crucial for interactions with hydrophobic enzyme pockets.
  • Biological Specificity: The phenoxybutanoyl group’s extended chain may improve solubility compared to bulkier substituents like benzhydryl () or dichlorobenzyl ().

Pharmacological Activity Profiles

Anticancer Activity
  • 1-Methyl-4-(pyridin-4-yl)piperazine: Demonstrated potent cytotoxicity in purine-based SMO receptor antagonists, suppressing melanoma growth in vitro and in vivo .
  • 1-(4-Chlorobenzhydryl)-4-benzoyl-piperazine : Exhibited IC50 values <10 μM against liver, breast, and colon cancer cell lines .
  • Piperazine-Chalcone Hybrids : Piperazine-linked chalcones showed anti-inflammatory and antitumor activities, highlighting the scaffold’s adaptability .
Metabolic and Oxidative Stability
  • The piperazine ring is prone to oxidative degradation, particularly at the N1 position. For example, fluoroquinolones with piperazine moieties undergo MnO2-mediated dealkylation and hydroxylation . The phenoxybutanoyl group’s stability under oxidative conditions remains unstudied but may offer advantages over shorter-chain substituents.

Physicochemical Properties

  • Solubility: Ethylene or methylene spacers between piperazine and aromatic groups (e.g., in quinolone derivatives) enhance aqueous solubility (80+ μM) compared to direct N-phenyl attachments (<20 μM) . The phenoxybutanoyl group’s butanoyl chain may similarly improve solubility.
  • pKa Modulation : Piperazine nitrogens with pKa values ~6–7 (e.g., ethylene-spaced derivatives) favor ionization at physiological pH, enhancing bioavailability .

Analytical Detection

For example, designer piperazines like BZP and TFMPP are identified using these methods .

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